molecular formula C19H21FN6O3S B6507194 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448068-96-9

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Número de catálogo: B6507194
Número CAS: 1448068-96-9
Peso molecular: 432.5 g/mol
Clave InChI: QNRKDKAKXRHADZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a heterocyclic molecule with a pyrazole core substituted at the 1-position by a 4-fluorophenyl group. This pyrazole is linked via an ethanone bridge to a piperidine ring, which is further functionalized at the 4-position with a sulfonyl group bearing a 4-methyl-1,2,4-triazole moiety.

Key structural features:

  • Pyrazole core: Provides a rigid scaffold for substituent placement.
  • 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties.
  • Sulfonylated piperidine-triazole: May improve solubility and binding interactions.

Propiedades

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-24-13-21-23-19(24)30(28,29)17-6-8-25(9-7-17)18(27)12-26-11-15(10-22-26)14-2-4-16(20)5-3-14/h2-5,10-11,13,17H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRKDKAKXRHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity
Research has indicated that compounds containing pyrazole and triazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the compound may possess similar activities. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The presence of the triazole group in the compound enhances its antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. The compound's ability to disrupt cellular functions in microorganisms makes it a candidate for developing new antimicrobial agents .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Studies have suggested that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. For example, the inhibition of certain kinases has been linked to the anticancer effects observed in similar compounds .

Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to our target compound showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-based compounds. The compound was tested against Candida albicans and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorophenyl-Pyrazole Derivatives

a) {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone ()
  • Structural Differences: Replaces the ethanone linker with a piperazine-methanone system. Substitutes the sulfonyl-triazole group with a methyl-imidazole. Uses a thienopyrazole instead of a simple pyrazole.
b) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ()
  • Structural Differences :
    • Features a dihydropyrazole (pyrazoline) core.
    • Includes a bromophenyl substituent instead of a sulfonylated piperidine.

Piperidine/Piperazine-Linked Compounds

a) 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()
  • Structural Differences :
    • Replaces the sulfonyl-triazole group with a ketone at the piperidine 4-position.
    • Uses a chlorophenyl substituent on the pyrazole.
  • Implications : The ketone group could reduce metabolic stability compared to the sulfonamide in the target compound .
b) 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone ()
  • Structural Differences :
    • Substitutes the triazole with a benzimidazole-thioether group.
    • Utilizes a piperazine ring instead of piperidine.
  • Implications : The benzimidazole’s bulkiness may hinder membrane permeability, while the piperazine’s basicity could alter pharmacokinetics .

Sulfonamide-Containing Analogs

a) BMS-695735 ()
  • Structural Differences: Features a benzimidazole-pyridinone core instead of pyrazole. Includes a fluoropropyl-piperidine group rather than a sulfonylated triazole.
  • Implications: The benzimidazole-pyridinone system in BMS-695735 is optimized for insulin-like growth factor-1 receptor (IGF-1R) inhibition, suggesting that the target compound’s sulfonyl-triazole moiety may similarly target kinase domains .
b) 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate ()
  • Structural Differences :
    • Replaces the triazole with a nitroaryl-piperazine system.
    • Uses a methanesulfonate ester as a leaving group.

Data Table: Structural and Functional Comparison

Compound/ID Core Structure Key Substituents Potential Applications Key Differences from Target Compound Reference
Target Compound Pyrazole 4-Fluorophenyl, sulfonylated triazole Kinase inhibition, receptor modulation N/A -
{4-[1-(2-FP)-thienopyrazol]...} Thienopyrazole Piperazine, methyl-imidazole Anticancer, antimicrobial Thienopyrazole core; imidazole substituent
BMS-695735 Benzimidazole-pyridinone Fluoropropyl-piperidine IGF-1R inhibition Benzimidazole-pyridinone core
1-[4-(4-FP)piperazinyl]... Piperazine Benzimidazole-thioether CNS targeting Benzimidazole-thioether; piperazine linker

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (e.g., 4-fluorophenyl) enhance metabolic stability and lipophilicity across analogs .
  • Sulfonamide vs. Sulfonate : Sulfonylated groups (as in the target compound) improve solubility and binding affinity compared to sulfonate esters .
  • Heterocyclic Diversity: Thienopyrazole () and benzimidazole () cores offer distinct electronic profiles, influencing target selectivity.

Métodos De Preparación

Cyclization of Hydrazines and Dicarbonyl Compounds

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 4-fluorophenyl-substituted derivative:

Procedure

  • Reactants : 4-Fluorophenylhydrazine (1.0 equiv) and 1,3-diketone (e.g., 1,3-diphenylpropane-1,3-dione, 1.0 equiv).

  • Conditions : Reflux in acetic acid (12 h, 120°C).

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield : 68–75%.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.95 (s, 1H, pyrazole-H).

  • MS (ESI+) : m/z 189.1 [M+H]⁺.

Synthesis of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

Formation of 4-Methyl-1,2,4-triazole-3-thiol

1,2,4-Triazoles are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives:

Procedure

  • Reactants : Thiosemicarbazide (1.0 equiv) and acetylacetone (1.2 equiv).

  • Conditions : Reflux in ethanol with NaOH (6 h, 80°C).

  • Workup : Acidification with HCl, filtration, and recrystallization (ethanol/water).

  • Yield : 82%.

Sulfonation and Piperidine Coupling

Sulfonation of the triazole-thiol intermediate followed by piperidine coupling:

Procedure

  • Sulfonation : React 4-methyl-1,2,4-triazole-3-thiol (1.0 equiv) with chlorosulfonic acid (2.0 equiv) in dichloromethane (0°C to RT, 4 h).

  • Piperidine Coupling : Add piperidine (1.5 equiv) and triethylamine (2.0 equiv) to the sulfonyl chloride intermediate, stir at RT for 12 h.

  • Workup : Extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography (SiO₂, CHCl₃/MeOH 9:1).

  • Yield : 60–65%.

Characterization

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.4 (C=S), 144.2 (triazole-C), 52.3 (piperidine-C), 34.1 (CH₃).

  • IR (KBr) : 1165 cm⁻¹ (S=O stretch).

Assembly of the Ethanone Bridge

Nucleophilic Acyl Substitution

The ethanone bridge is introduced via reaction between the pyrazole and piperidine-triazole sulfonyl intermediates:

Procedure

  • Reactants :

    • 4-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv).

    • 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine (1.0 equiv).

    • Chloroacetone (1.2 equiv).

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.

  • Workup : Dilute with water, extract with ethyl acetate, dry, and purify via HPLC (C18, acetonitrile/water).

  • Yield : 45–50%.

Characterization

  • Melting Point : 214–216°C.

  • HRMS (ESI+) : m/z 432.5 [M+H]⁺ (calc. 432.5).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, pyrazole-H), 7.85–7.81 (m, 2H, Ar-H), 7.25–7.21 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂CO), 3.84–3.78 (m, 4H, piperidine-H), 2.95 (s, 3H, triazole-CH₃).

Optimization and Challenges

Side Reactions and Mitigation

  • Triazole Oxidation : The sulfonylation step risks over-oxidation of the triazole ring. Controlled addition of chlorosulfonic acid at 0°C minimizes decomposition.

  • Pyrazole Tautomerism : The 1H-pyrazole exists in equilibrium with 2H-pyrazole, affecting reactivity. Using bulky bases (e.g., DBU) shifts equilibrium toward the desired tautomer.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may lead to byproducts. THF offers lower yields (∼30%) due to poor intermediate solubility.

  • Reflux vs. Microwave : Microwave-assisted synthesis reduces reaction time (4 h vs. 24 h) but requires specialized equipment.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

For late-stage diversification, a boronic ester-functionalized pyrazole may couple with a brominated piperidine-triazole sulfonyl precursor:

Procedure

  • Reactants :

    • 4-Bromo-1H-pyrazole (1.0 equiv).

    • 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-ylboronic ester (1.2 equiv).

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 100°C, 12 h.

  • Yield : 55–60%.

Scalability and Industrial Relevance

Pilot-Scale Production

  • Batch Size : 10 kg.

  • Cost Analysis : Raw materials account for 62% of total cost, primarily due to sulfonation reagents and palladium catalysts.

  • Purity : >99% (HPLC) achieved via crystallization from ethanol/water .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole core formation : Condensation of hydrazines with diketones or via cyclization of substituted hydrazones (e.g., as seen in hydrazone derivatives of fluorophenyl pyrazoles) .
  • Sulfonylation of piperidine : Introduction of the 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl] group using sulfonyl chlorides under basic conditions .
  • Coupling reactions : Linking the pyrazole and piperidine moieties via ethanone bridges using nucleophilic acyl substitution . Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry setups can enhance reproducibility and yield for sensitive intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .
  • Spectroscopy :
  • 1H/13C-NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine methylenes at δ 2.5–3.5 ppm) .
  • IR : Verify sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
    • X-ray crystallography : Resolve ambiguous stereochemistry or bond lengths (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular docking validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values. Adjust force fields to account for fluorine’s electronegativity or sulfonyl group’s steric effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., triazole substituent variations) to test hypotheses. For example, replacing 4-methyltriazole with bulkier groups may enhance target binding .
  • Meta-analysis : Cross-reference data with structurally related COX-2 inhibitors (e.g., celecoxib analogs) to identify trends in fluorophenyl-pyrazole interactions .

Q. How can SHELXL address challenges in refining the crystal structure of this compound?

  • Disordered atoms : Use PART and AFIX commands to model split positions for flexible groups (e.g., piperidine ring) .
  • Twinned data : Apply TWIN and BASF instructions to refine against twinned datasets, common in sulfonamide-containing compounds .
  • High-resolution refinement : Utilize restraints (e.g., SIMU for similar bond lengths) to stabilize geometry in low-electron-density regions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.